molecular formula C9H9N3O3S B1596688 2-cyano-N-(4-sulfamoylphenyl)acetamide CAS No. 32933-40-7

2-cyano-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B1596688
CAS No.: 32933-40-7
M. Wt: 239.25 g/mol
InChI Key: IQSWUJWQROLSRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-N-(4-sulfamoylphenyl)acetamide is a chemical compound with the molecular formula C9H9N3O3S . It has an average mass of 239.251 Da and a monoisotopic mass of 239.036469 Da . This compound is also known by its IUPAC name, N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide .


Synthesis Analysis

The synthesis of this compound can be achieved through several methods. One of the most common methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyano group (-CN), a sulfamoyl group (-SO2NH2), and a phenyl group (C6H5) attached to an acetamide group (CH3CONH2) . The InChI code for this compound is 1S/C9H9N3O3S/c10-6-5-9(13)12-7-1-3-8(4-2-7)16(11,14)15/h1-4H,5H2,(H,12,13)(H2,11,14,15) .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives, such as this compound, are considered one of the most important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point of 215-216 degrees Celsius .

Scientific Research Applications

Synthon in Heterocyclic Synthesis

2-Cyano-N-(4-sulfamoylphenyl)acetamide has been extensively researched as a versatile building block in heterocyclic synthesis. It is particularly valuable for the synthesis of polyfunctionalized heterocyclic compounds. This compound demonstrates significant reactivity, making it an essential synthon in various chemical reactions (Gouda, 2014).

Antimicrobial Agent Development

Research has explored the use of this compound in the development of novel antimicrobial agents. For example, it has been used in synthesizing new heterocyclic compounds incorporating the sulfamoyl moiety, which have shown promise as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Anticancer Research

Several studies have investigated the potential of derivatives of this compound in anticancer research. For instance, its derivatives have been tested for cytotoxic activity against various cancer cell lines, revealing some compounds with significant potential (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Anti-Inflammatory and Antipyretic Studies

This compound has also been explored for its anti-inflammatory and antipyretic properties. Studies have synthesized novel 2(1H)-pyridone molecules using 2-cyano-N-(4-hydroxyphenyl)acetamide, a related compound, which displayed promising results in in-vitro and in-vivo examinations for anti-inflammatory and antipyretic characteristics (Fayed, Bayoumi, Saleh, Ezz Al-Arab, & Ammar, 2021).

Genotoxic Impurity Synthesis

In pharmaceutical chemistry, this compound is used in the synthesis of genotoxic impurities, such as in the production of Escitalopram Oxalate. Research includes developing methods to synthesize these impurities and quantify their presence in pharmaceutical compounds (Katta, Rao, Mosesbabu, Rao, Malati, & Sasikala, 2017).

Properties

IUPAC Name

2-cyano-N-(4-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S/c10-6-5-9(13)12-7-1-3-8(4-2-7)16(11,14)15/h1-4H,5H2,(H,12,13)(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSWUJWQROLSRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC#N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368234
Record name 2-Cyano-N-(4-sulfamoylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32933-40-7
Record name 2-Cyano-N-(4-sulfamoylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-N-(4-sulfamoylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-cyano-N-(4-sulfamoylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-cyano-N-(4-sulfamoylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-cyano-N-(4-sulfamoylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-cyano-N-(4-sulfamoylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-cyano-N-(4-sulfamoylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.